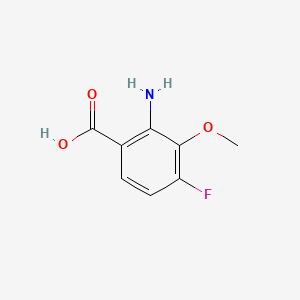

2-Amino-3-methoxy-4-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMDGZTWBKBRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678920 | |

| Record name | 2-Amino-4-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126480-32-8 | |

| Record name | 2-Amino-4-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-3-methoxy-4-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 2-Amino-3-methoxy-4-fluorobenzoic acid, a substituted anthranilic acid derivative with potential applications in pharmaceutical and materials science. The described methodology is based on a directed ortho-metalation (DoM) strategy, which offers high regioselectivity. An alternative, though potentially less selective, pathway involving nitration and subsequent reduction is also discussed.

I. Primary Synthetic Pathway: Directed ortho-Metalation (DoM)

The DoM route commences with the commercially available starting material, 4-fluoro-3-methoxyaniline. The synthesis involves three key transformations: protection of the amine functionality, directed ortho-metalation followed by carboxylation, and final deprotection to yield the target compound.

Logical Workflow of the DoM Synthesis

Caption: Directed ortho-metalation synthesis pathway.

Experimental Protocols

Step 1: Synthesis of N-Pivaloyl-4-fluoro-3-methoxyaniline (Intermediate 1)

This initial step involves the protection of the amino group of 4-fluoro-3-methoxyaniline with a pivaloyl group. The pivaloyl group serves as a potent directing group for the subsequent ortho-lithiation.

-

Methodology: To a solution of 4-fluoro-3-methoxyaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, pivaloyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

Step 2: Synthesis of N-Pivaloyl-2-amino-3-methoxy-4-fluorobenzoic acid (Intermediate 2)

This crucial step utilizes the directing effect of the N-pivaloyl group to achieve regioselective lithiation at the C2 position, followed by carboxylation. The combined directing effects of the pivalamido and methoxy groups favor lithiation at the position between them.[1]

-

Methodology: A solution of N-pivaloyl-4-fluoro-3-methoxyaniline (1 equivalent) in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of s-butyllithium or n-butyllithium (2.2 equivalents) in hexanes is added dropwise, and the mixture is stirred at low temperature for several hours. The reaction is then quenched by pouring it over an excess of crushed dry ice. After the excess CO2 has sublimed, the reaction mixture is allowed to warm to room temperature and acidified with aqueous HCl. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried, and concentrated to yield the crude product.

Step 3: Synthesis of this compound (Final Product)

The final step involves the removal of the pivaloyl protecting group to unveil the desired aminobenzoic acid.

-

Methodology: The crude N-pivaloyl-2-amino-3-methoxy-4-fluorobenzoic acid is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is heated at reflux for several hours until the deprotection is complete (monitored by TLC). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting solid is washed with a cold non-polar solvent to remove any non-polar impurities and then can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Quantitative Data Summary (Based on Analogous Reactions)

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Fluoro-3-methoxyaniline | Pivaloyl chloride, Triethylamine | DCM or THF | 0 to RT | 2-4 | ~80-90 |

| 2 | N-Pivaloyl-4-fluoro-3-methoxyaniline | s-BuLi or n-BuLi, CO2 | THF | -78 | 2-4 | ~70-85 |

| 3 | N-Pivaloyl-2-amino-3-methoxy-4-fluorobenzoic acid | Concentrated HCl | Ethanol | Reflux | 4-8 | >90 |

Note: Yields are estimates based on similar reactions reported in the literature and may vary.

II. Alternative Synthetic Pathway: Nitration and Reduction

An alternative approach to the target molecule involves the nitration of 4-fluoro-3-methoxybenzoic acid, followed by the reduction of the introduced nitro group.

Logical Workflow of the Nitration/Reduction Synthesis

References

In-depth Technical Guide: 2-Amino-3-methoxy-4-fluorobenzoic acid (CAS 126480-32-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The compound described herein is for laboratory use only and should be handled by qualified individuals. All necessary safety precautions should be taken.

Introduction

2-Amino-3-methoxy-4-fluorobenzoic acid, with the Chemical Abstracts Service (CAS) registry number 126480-32-8, is a substituted anthranilic acid derivative. Its structure, featuring an amino group, a methoxy group, and a fluorine atom on the benzoic acid core, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The strategic placement of these functional groups can influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity.

Currently, detailed public information regarding the synthesis, comprehensive experimental protocols, and specific biological applications of this compound is limited. This guide provides a summary of the available data and outlines general methodologies that could be applicable for its study.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This information is primarily derived from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 126480-32-8 | N/A |

| Molecular Formula | C₈H₈FNO₃ | [1] |

| Molecular Weight | 185.15 g/mol | [1] |

| Appearance | White to off-white powder | Supplier Data |

| Purity | Typically >97% | Supplier Data |

| Storage | Store in a cool, dry place, sealed from moisture | [1] |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis of this compound would likely involve a multi-step process starting from a commercially available fluorinated and methoxylated benzene derivative. A plausible, though unverified, synthetic workflow is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for the Synthesis of Substituted Anthranilic Acids (Illustrative)

The following is a generalized protocol based on common organic synthesis techniques for similar compounds and should be adapted and optimized for the specific target molecule.

Materials:

-

Appropriate starting material (e.g., a suitably substituted fluoromethoxybenzene derivative)

-

Nitrating agent (e.g., nitric acid, sulfuric acid)

-

Reducing agent (e.g., hydrogen gas, palladium on carbon, tin(II) chloride)

-

Carboxylating agent (e.g., magnesium turnings, carbon dioxide)

-

Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran)

-

Acids and bases for workup (e.g., hydrochloric acid, sodium bicarbonate)

-

Drying agent (e.g., sodium sulfate, magnesium sulfate)

Procedure:

-

Nitration: The starting aromatic compound is carefully treated with a nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids) at a controlled temperature to introduce a nitro group onto the aromatic ring.

-

Purification: The nitrated intermediate is isolated through extraction and purified using techniques such as recrystallization or column chromatography.

-

Reduction: The nitro group of the purified intermediate is reduced to an amino group. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by chemical reduction (e.g., using SnCl₂ in an acidic medium).

-

Purification: The resulting aniline derivative is purified.

-

Carboxylation: The purified aniline derivative is converted to a Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent. This is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which is subsequently protonated with an acid to yield the benzoic acid.

-

Final Purification: The final product, this compound, is purified by recrystallization or other suitable methods to achieve the desired purity.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Applications and Biological Activity

While no specific biological activities or signaling pathway involvements have been documented for this compound itself, its structural motifs suggest potential applications in drug discovery. Anthranilic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.

One source suggests its use in the synthesis of 4-Halo-3-hydroanthranilic acids, which are described as oxygenase inhibitors. This indicates a potential role as an intermediate in the development of enzyme inhibitors.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any laboratory chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. A comprehensive Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

This compound (CAS 126480-32-8) is a chemical compound with potential utility in organic synthesis and medicinal chemistry. While detailed experimental and biological data are currently scarce in the public domain, its structure as a substituted anthranilic acid suggests it could serve as a valuable building block for the creation of novel compounds with interesting biological properties. Further research is needed to fully elucidate its synthetic pathways, physicochemical characteristics, and potential applications in drug development and other scientific fields.

References

"2-Amino-3-methoxy-4-fluorobenzoic acid" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Amino-3-methoxy-4-fluorobenzoic acid, a key intermediate in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The integration of an amino group, a methoxy group, and a fluorine atom onto the benzoic acid scaffold imparts unique chemical properties that are of significant interest in medicinal chemistry. These substitutions can influence the molecule's acidity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of complex therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈FNO₃[1] |

| Molecular Weight | 185.15 g/mol [1] |

| CAS Number | 126480-32-8[2] |

Experimental Protocols

The synthesis and analysis of this compound and related compounds are critical for ensuring the quality and purity of starting materials in drug discovery pipelines. Below are detailed methodologies for its synthesis and characterization.

2.1. Synthesis of Substituted Aminobenzoic Acids

While a specific synthetic route for this compound is not detailed in the provided search results, a general multi-step synthesis for a related compound, 2-Amino-4-Fluorobenzoic Acid, can be adapted. This process typically involves nitration, oxidation, and reduction steps.

A General Synthetic Workflow:

References

Spectroscopic Analysis of 2-Amino-3-methoxy-4-fluorobenzoic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of "2-Amino-3-methoxy-4-fluorobenzoic acid," a key building block in medicinal chemistry and materials science. Due to the limited availability of public spectroscopic data for this specific molecule, this document presents a representative dataset from a structurally analogous compound, 4-Amino-2-fluorobenzoic acid. The methodologies and data interpretation principles outlined herein are directly applicable to the target compound and serve as a practical guide for researchers and scientists in the field of drug development and chemical analysis.

Representative Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for a compound structurally similar to this compound. This data should be considered as a reference for the analysis of the target molecule.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | dd, J = 8.8, 6.8 Hz | 1H | Ar-H |

| 6.42 | dd, J = 8.8, 2.0 Hz | 1H | Ar-H |

| 6.28 | dd, J = 14.0, 2.0 Hz | 1H | Ar-H |

| 6.10 (br s) | s | 2H | -NH₂ |

| 12.5 (br s) | s | 1H | -COOH |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 167.4 | C=O |

| 164.2 (d, J = 245 Hz) | C-F |

| 152.8 (d, J = 12 Hz) | C-NH₂ |

| 132.1 (d, J = 10 Hz) | Ar-CH |

| 112.5 (d, J = 3 Hz) | Ar-CH |

| 108.7 (d, J = 14 Hz) | C-COOH |

| 99.8 (d, J = 28 Hz) | Ar-CH |

Table 3: IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480-3300 | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1620 | Strong | N-H bend (Amine) |

| 1580, 1490 | Medium | C=C stretch (Aromatic) |

| 1250 | Strong | C-F stretch |

| 1180 | Medium | C-O stretch |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 185 | 100 | [M]⁺ (Molecular Ion) |

| 168 | 60 | [M-OH]⁺ |

| 140 | 45 | [M-COOH]⁺ |

| 112 | 30 | [M-COOH-CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standard for the analysis of aromatic carboxylic acids and can be adapted for "this compound".

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample was introduced into the ion source via a direct insertion probe.

-

Ionization: Electron ionization was performed at 70 eV.

-

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like "this compound".

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Physical and chemical properties of "2-Amino-3-methoxy-4-fluorobenzoic acid"

A Technical Guide to 2-Amino-3-methoxy-4-fluorobenzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of this compound. Given the specificity of this compound, publicly available experimental data is limited. To provide a broader context for researchers, this guide also includes comparative data for structurally related isomers and outlines general synthetic approaches and applications relevant to this class of molecules in drug discovery.

Compound Identification

This compound is a substituted anthranilic acid derivative. Such molecules are recognized as valuable building blocks in medicinal chemistry, primarily serving as intermediates for the synthesis of more complex active pharmaceutical ingredients (APIs). The strategic placement of amino, methoxy, and fluoro groups on the benzoic acid scaffold allows for diverse chemical modifications.

| Identifier | Value | Source |

| CAS Number | 126480-32-8 | [1] |

| Molecular Formula | C₈H₈FNO₃ | [2] |

| Molecular Weight | 185.15 g/mol | [2] |

| Canonical SMILES | COC1=C(C(=C(C=C1)F)C(=O)O)N | N/A |

| InChI Key | N/A | N/A |

Physicochemical Properties

Quantitative experimental data for this compound is not widely reported in public literature. The table below summarizes available information and provides data for closely related isomers to serve as a reference for estimating properties such as melting point and solubility.

| Property | This compound | 2-Amino-3-fluorobenzoic acid | 2-Amino-4-fluorobenzoic acid | 2-Amino-3-methoxybenzoic acid |

| Molecular Formula | C₈H₈FNO₃ | C₇H₆FNO₂ | C₇H₆FNO₂ | C₈H₉NO₃ |

| Molecular Weight | 185.15 g/mol [2] | 155.13 g/mol [3][4] | 155.13 g/mol [5][6] | 167.16 g/mol [7] |

| Melting Point | Data not available | 188 °C[3] | 192-196 °C[6] | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available | Data not available |

| LogP (Computed) | 1.11[8] | 1.4[4] | Data not available | 1.6[7] |

Role in Chemical Synthesis and Drug Development

Fluorinated aminobenzoic acids are critical intermediates in the pharmaceutical industry. The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[9][10]

These compounds serve as versatile scaffolds. The amino and carboxylic acid groups provide reactive handles for building more complex structures, such as heterocycles, which are fundamental components of many drugs. For example, related compounds like 2-Amino-4-fluorobenzoic acid are used in the synthesis of targeted cancer therapies like Afatinib, while 2-Amino-3-fluorobenzoic acid is an intermediate for the anti-inflammatory drug Etodolac.[11][12]

References

- 1. 2abiotech.net [2abiotech.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]

- 4. 2-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. nbinno.com [nbinno.com]

- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Biological activity of fluorinated benzoic acid derivatives

An In-depth Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the benzoic acid scaffold is a highly effective strategy in modern medicinal chemistry. Fluorine's unique physicochemical properties—including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's pharmacological profile.[1] This technical guide provides a comprehensive overview of the biological activities of fluorinated benzoic acid derivatives, detailing their therapeutic applications, mechanisms of action, and relevant experimental protocols. By leveraging the unique attributes of fluorine, researchers can modulate lipophilicity, metabolic stability, binding affinity, and pKa to develop novel therapeutic agents with improved efficacy and safety profiles.[2][3] This document serves as a resource for professionals engaged in drug discovery and development, offering insights into the synthesis, evaluation, and application of this important class of molecules.

The Physicochemical Impact of Fluorination on Benzoic Acid Derivatives

The introduction of fluorine atoms into the benzoic acid framework imparts several advantageous properties crucial for drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450. Placing fluorine at metabolically vulnerable positions can prevent oxidation, thereby extending the drug's half-life and bioavailability.[3]

-

Binding Affinity and Selectivity: As the most electronegative element, fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. This enhances binding affinity and can improve selectivity for the target enzyme or receptor.[1][4]

-

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and physiological barriers such as the blood-brain barrier.[3][4]

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid group, influencing its ionization state at physiological pH.[2][3] This modulation affects the molecule's solubility, target engagement, and overall pharmacokinetic profile.

Therapeutic Applications and Mechanisms of Action

Fluorinated benzoic acid derivatives have demonstrated efficacy across a wide range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective applications.[2][4]

Anti-inflammatory Activity

A primary application of these derivatives is in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[3]

-

Cyclooxygenase (COX) Pathway Inhibition: Many fluorinated benzoic acid derivatives exert their anti-inflammatory effects by inhibiting COX enzymes, which are critical in the inflammatory cascade.[2] By blocking the conversion of arachidonic acid to prostaglandin precursors, these compounds reduce the synthesis of pro-inflammatory prostaglandins, thus alleviating pain and inflammation.[2] Well-known examples include Diflunisal (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor featuring a trifluoromethyl group).[3]

-

LFA-1 Antagonism: Lifitegrast, a fluorinated benzoic acid derivative, functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It binds to LFA-1 on T-cells, preventing its interaction with intercellular adhesion molecule-1 (ICAM-1). This action inhibits T-cell activation and migration, thereby reducing inflammation, and is utilized in the treatment of dry eye disease.[3]

Anticancer Activity

Certain fluorinated benzoic acid derivatives exhibit potent anticancer properties, primarily by inducing programmed cell death (apoptosis).[3][5]

-

Intrinsic Apoptosis Pathway: The mechanism often involves the intrinsic apoptosis pathway. The compound triggers the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -6. This caspase cascade culminates in DNA fragmentation and cell death.[3] Some derivatives have also been shown to inhibit the expression of the anti-apoptotic protein Bcl-2.[5][6]

-

Tubulin Polymerization Inhibition: Some analogues of 3-fluorobenzoic acid morpholide are believed to exert their anticancer effects by inhibiting the polymerization of tubulin, a critical process for mitotic spindle formation during cell division, ultimately leading to apoptosis.[7]

Antimicrobial Activity

Derivatives have been synthesized and evaluated for activity against a range of bacterial and fungal pathogens.[7][8][9]

-

Enzyme Inhibition: A proposed mechanism for certain antibacterial agents is the inhibition of D-alanyl-D-alanine ligase (Ddl), an enzyme essential for the synthesis of the bacterial cell wall.[7]

-

Broad-Spectrum Activity: Various hydrazide derivatives and fluorobenzoylthiosemicarbazides have shown inhibitory activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

Quantitative Data on Biological Activity

The potency of fluorinated benzoic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The following tables summarize representative data from the literature.

Table 1: Anti-inflammatory and Anticancer Activity

| Compound Class | Target/Cell Line | Biological Activity | IC₅₀ Value (µM) | Reference |

| Fluorinated Benzofuran Derivatives | Lipopolysaccharide (LPS)-stimulated macrophages | IL-6 Inhibition | 1.2 - 9.04 | [6][10] |

| Fluorinated Benzofuran Derivatives | Lipopolysaccharide (LPS)-stimulated macrophages | Nitric Oxide Inhibition | 2.4 - 5.2 | [6][10] |

| Fluorinated Benzofuran Derivatives | Human Colorectal Adenocarcinoma (HCT116) | Antiproliferative | 19.5 - 24.8 | [5] |

| Fluorinated Aminophenylhydrazines | Human Lung Carcinoma (A549) | Cytotoxic | 0.64 | [11] |

| Fluorinated Pyrazolylbenzimidazoles | Human Lung Carcinoma (A549) | Antiproliferative | 0.95 - 1.57 | [5] |

| Fluorinated Pyrazolylbenzimidazoles | Human Breast Adenocarcinoma (MCF-7) | Antiproliferative | 0.95 - 1.57 | [5] |

Table 2: Antimicrobial Activity

| Compound Class | Organism | Biological Activity | MIC Value (µg/mL) | Reference |

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus (MRSA) | Antibacterial | 7.82 - 31.25 | [9] |

| Pyrazole Derivatives | Staphylococcus aureus (MRSA) | Antibacterial | 0.5 | [12] |

| Pyrazole Derivatives | Bacillus subtilis | Antibacterial | 1.0 | [12] |

Minimum Inhibitory Concentration (MIC)

Key Experimental Protocols

This section details methodologies for assessing the biological activity of fluorinated benzoic acid derivatives.

General Drug Discovery Workflow

A typical workflow for the development of new drug candidates from a fluorinated benzoic acid starting material involves synthesis, purification, in vitro evaluation, and in vivo testing.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of 2-Amino-3-methoxy-4-fluorobenzoic Acid as a Pharmaceutical Intermediate: A Technical Perspective

For Immediate Release

This technical guide explores the prospective role of 2-Amino-3-methoxy-4-fluorobenzoic acid as a valuable intermediate in pharmaceutical research and development. While specific data for this compound is limited in publicly available literature, this document extrapolates its potential applications and synthetic pathways based on the well-documented utility of its structural analogs. This analysis is intended for researchers, scientists, and professionals in drug development.

Introduction: The Promise of Fluorinated Anthranilic Acid Derivatives

Substituted anthranilic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds for a wide array of therapeutic agents. The introduction of a fluorine atom, a methoxy group, and the inherent amino and carboxylic acid functionalities on a benzene ring, as in the case of this compound, offers a unique combination of properties that are highly desirable in modern drug design.

The strategic placement of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] The methoxy group can influence receptor binding and solubility, while the amino and carboxylic acid groups provide reactive handles for further chemical modifications, enabling the construction of complex molecular architectures.

Physicochemical Properties and Data

| Property | 2-Amino-4-fluorobenzoic Acid | 2-Amino-3-fluorobenzoic Acid | 3-Amino-4-methoxybenzoic Acid | This compound (Predicted) |

| CAS Number | 446-32-2 | 825-22-9 | 2840-26-8 | Not Available |

| Molecular Formula | C₇H₆FNO₂ | C₇H₆FNO₂ | C₈H₉NO₃ | C₈H₈FNO₃ |

| Molecular Weight | 155.13 g/mol | 155.13 g/mol | 167.16 g/mol | 185.15 g/mol |

| Melting Point | 192-196 °C | ~188 °C | Not Available | Likely a crystalline solid with a relatively high melting point |

| Purity (Typical) | ≥99.0% (HPLC)[1] | Not specified | Not specified | High purity would be essential for pharmaceutical applications |

Potential Pharmaceutical Applications

Based on the applications of its analogs, this compound is anticipated to be a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).

-

Oncology: Fluorinated anthranilic acids are precursors to kinase inhibitors and other anti-cancer agents. The specific substitution pattern of the target molecule could offer novel interactions with biological targets.

-

Anti-inflammatory Drugs: Derivatives of aminobenzoic acids are known to possess anti-inflammatory properties. This intermediate could be used to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antiviral and Antibacterial Agents: The scaffold is suitable for developing new classes of antibiotics and antivirals, particularly in the synthesis of quinolone analogs and other heterocyclic systems.[2]

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine and methoxy groups could facilitate blood-brain barrier penetration, making it a candidate for the development of drugs targeting CNS disorders.

Conceptual Synthetic Pathways

A plausible synthetic route to this compound can be conceptualized from established organic chemistry principles and known syntheses of similar molecules. A generalized workflow is presented below.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, representative experimental protocol for the final reduction and carboxylation steps in the synthesis of this compound. This protocol is for illustrative purposes only and has not been experimentally validated.

Step 1: Reduction of a Hypothetical Nitro Precursor

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: The nitro-precursor (e.g., 1-fluoro-2-methoxy-3-nitrobenzene, 0.1 mol) is dissolved in ethanol (100 mL). Palladium on carbon (10% w/w, 0.5 g) is added to the solution.

-

Reaction: The flask is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

-

Work-up: Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude amino intermediate.

Step 2: Carboxylation of the Amino Intermediate

-

Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask is fitted with a dropping funnel, a condenser, and a nitrogen inlet.

-

Grignard Formation: The crude amino intermediate (0.08 mol) is dissolved in dry tetrahydrofuran (THF, 150 mL). Magnesium turnings (0.1 mol) are added, and a small crystal of iodine is used to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Carboxylation: The Grignard solution is cooled to 0°C, and dry carbon dioxide gas is bubbled through the solution for 2-3 hours. Alternatively, the Grignard reagent can be added to crushed dry ice.

-

Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic. The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Logical Relationships in Drug Design

The utility of this compound as a pharmaceutical intermediate stems from the interplay of its functional groups, which allows for systematic modification to optimize drug properties.

Caption: Interplay of functional groups in drug design.

Conclusion

While this compound is not a widely documented pharmaceutical intermediate, its structural features suggest significant potential for the synthesis of novel therapeutic agents. Its strategic combination of a fluorinated aromatic ring with versatile amino, methoxy, and carboxylic acid functionalities makes it an attractive building block for addressing contemporary challenges in drug discovery. Further research into the synthesis and applications of this and similar compounds is warranted to unlock their full potential in developing the next generation of medicines.

References

A Technical Guide to the Potential Medicinal Chemistry Applications of 2-Amino-3-methoxy-4-fluorobenzoic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, "2-Amino-3-methoxy-4-fluorobenzoic acid" is a novel chemical entity with no specific data available in the public domain regarding its synthesis, biological activity, or applications in medicinal chemistry. This guide, therefore, provides an in-depth analysis of its potential applications by examining the well-documented roles of its core structural components: the fluorinated aminobenzoic acid scaffold and the methoxy substituent. The information presented herein is based on structurally analogous compounds and is intended to guide future research and hypothesis-driven drug discovery efforts.

Introduction: The Promise of a Multifunctional Scaffold

The anthranilic acid (2-aminobenzoic acid) framework is a privileged scaffold in medicinal chemistry, serving as a key building block for a multitude of therapeutic agents.[1][2] The strategic incorporation of fluorine and methoxy groups onto this core can significantly modulate a molecule's physicochemical and pharmacokinetic properties, offering a powerful strategy for drug design.[3][4] The hypothetical molecule, this compound, combines these features, suggesting its potential as a versatile starting point for developing novel therapeutics.

The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence potency, selectivity, and solubility.[3][4][5] This guide will explore the potential therapeutic applications of this scaffold by drawing parallels with known bioactive molecules and outlining general experimental approaches for its investigation.

The Role of Core Moieties in Drug Design

The Fluorinated Benzoic Acid Moiety

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[3] Fluorine's high electronegativity and small atomic radius can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3][6] Specifically, in the context of a benzoic acid, a fluorine substituent can:

-

Increase Acidity: The electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid group, which can be advantageous for forming stable salts and modulating pharmacokinetics.[7]

-

Improve Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, prolonging the half-life of a drug.[6]

-

Enhance Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[7]

The Aminobenzoic Acid (Anthranilic Acid) Scaffold

Anthranilic acid and its derivatives are precursors to a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][8] This scaffold provides two key functional groups, an amine and a carboxylic acid, allowing for diverse chemical modifications and the introduction of various pharmacophores.[3] This versatility makes it an invaluable intermediate in the synthesis of novel therapeutic agents.[1][9]

The Methoxy Group: A "Scout" for Protein Pockets

The methoxy group (-OCH3) is a prevalent substituent in many approved drugs, valued for its ability to fine-tune a molecule's properties.[4][5] Its influence is multifaceted:

-

Potency and Selectivity: The methoxy group's small size and ability to act as a hydrogen bond acceptor can lead to favorable interactions with biological targets, often improving potency and selectivity.[4][10]

-

Physicochemical Properties: It can increase aqueous solubility through hydrogen bonding with water. On an aromatic ring, it has a near-zero lipophilicity contribution, allowing for potency improvements without increasing lipophilicity, which is beneficial for maintaining good ADME properties.[5][10]

-

Metabolic Handle: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes, which can be a site of metabolic clearance. This can be either a liability or a feature to be exploited in prodrug design.[10]

Potential Therapeutic Applications

Based on the properties of its constituent parts, derivatives of this compound could be investigated for several therapeutic areas.

Anticancer Agents, Particularly Kinase Inhibitors

The 2-aminobenzoic acid core is a key feature in many kinase inhibitors, which are designed to interfere with signaling pathways that control cell growth and proliferation. For instance, derivatives of 4-amino-2-chlorobenzoic acid have been investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors.[11] The unique electronic and steric profile of this compound could be leveraged to design novel and selective kinase inhibitors.

Below is a conceptual signaling pathway illustrating the role of an EGFR kinase inhibitor.

Caption: Conceptual EGFR signaling pathway and the point of intervention for a kinase inhibitor.

Anti-inflammatory Agents

Derivatives of fluorinated benzoic acids have been extensively explored as anti-inflammatory agents, primarily targeting the cyclooxygenase (COX) enzymes.[7] N-Aryl anthranilic acids are also known for their anti-inflammatory properties.[1] The combination of these structural features suggests that derivatives of this compound could be potent anti-inflammatory agents.

Antimicrobial and Antiviral Agents

The anthranilic acid scaffold has been used to develop compounds with antimicrobial and antiviral activities.[1] The addition of fluorine and methoxy groups can enhance these properties by improving cell penetration and target interaction.

Quantitative Data from Analogous Compounds

While no quantitative data exists for the target molecule, the following table summarizes data for a structurally related compound, a 4-amino-3-chloro benzoate ester derivative (N5a), which has been evaluated as an EGFR inhibitor and benchmarked against Erlotinib.[11] This data serves as a reference for the potential potency that might be achieved with this class of compounds.

| Compound | Target/Assay | IC50 (µM) | Cell Line(s) |

| N5a (Analog) | EGFR Tyrosine Kinase | 0.58 ± 0.04 | - |

| Cytotoxicity (A549) | 1.23 ± 0.11 | Human Lung Cancer | |

| Cytotoxicity (HepG2) | 2.45 ± 0.18 | Human Liver Cancer | |

| Cytotoxicity (HCT-116) | 3.12 ± 0.25 | Human Colon Cancer | |

| Erlotinib (Control) | EGFR Tyrosine Kinase | 0.95 ± 0.07 | - |

| Cytotoxicity (A549) | 4.56 ± 0.32 | Human Lung Cancer | |

| Cytotoxicity (HepG2) | 6.78 ± 0.51 | Human Liver Cancer | |

| Cytotoxicity (HCT-116) | 8.12 ± 0.63 | Human Colon Cancer |

Lower IC50 values indicate higher inhibitory potency or cytotoxicity.[11]

Experimental Protocols

Hypothetical Synthetic Workflow

A general approach to synthesizing derivatives from a 2-aminobenzoic acid scaffold involves functionalization of the amine and/or carboxylic acid groups. The following workflow illustrates a hypothetical synthesis of an amide derivative.

Caption: A general workflow for the synthesis of amide derivatives from the core scaffold.

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a protein kinase, such as EGFR.[11]

-

Reaction Mixture Preparation: Prepare a reaction mixture in a kinase assay buffer containing the target kinase enzyme and a specific substrate (e.g., a synthetic peptide).

-

Compound Addition: Add the test compound (dissolved in DMSO) to the reaction mixture at various concentrations. Include a positive control (a known inhibitor like Erlotinib) and a negative control (DMSO vehicle).

-

Initiate Kinase Reaction: Start the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the dose-response data to a suitable model.

Conclusion and Future Directions

While "this compound" remains an unexplored molecule, a thorough analysis of its structural components strongly suggests its potential as a valuable scaffold in medicinal chemistry. The strategic combination of a fluorinated ring, an anthranilic acid core, and a methoxy group provides a rich platform for designing novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on:

-

Developing an efficient synthetic route to this compound.

-

Synthesizing a library of derivatives by modifying the amine and carboxylic acid functionalities.

-

Screening these derivatives in relevant biological assays to identify initial hits.

-

Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

The principles and data outlined in this guide provide a solid foundation for initiating such a drug discovery program.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijddr.in [ijddr.in]

- 3. nbinno.com [nbinno.com]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-3-methoxy-4-fluorobenzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anthranilic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1] These scaffolds serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, including those with anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The strategic incorporation of fluorine and methoxy groups onto the anthranilic acid core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, influencing factors such as metabolic stability, binding affinity, and cell permeability.[3] This technical guide focuses on the derivatives and analogs of 2-Amino-3-methoxy-4-fluorobenzoic acid, a specific scaffold with potential applications in drug discovery, particularly in the development of kinase inhibitors.

Core Compound: this compound

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 126480-32-8 | [4][5] |

| Molecular Formula | C₈H₈FNO₃ | [5] |

| Molecular Weight | 185.15 g/mol | [5] |

| Purity | ≥95% (Commercially available) | [5] |

Synthesis of Derivatives and Analogs

The synthesis of derivatives of this compound can be achieved through various established organic chemistry reactions targeting the amino and carboxylic acid functional groups.

N-Substitution Reactions

The amino group of the anthranilic acid core is a key site for derivatization, allowing for the introduction of a wide range of substituents.

Experimental Protocol: General N-Alkylation of Anthranilic Acids

This protocol describes a general method for the N-alkylation of anilines with alcohols, which can be adapted for this compound.

Materials:

-

Substituted Anthranilic Acid (1.0 mmol)

-

Alcohol (0.25 mmol)

-

Nickel(II) bromide (NiBr₂) (0.025 mmol)

-

Ligand (e.g., a bidentate phosphine ligand) (0.05 mmol)

-

Potassium tert-butoxide (t-BuOK) (0.25 mmol)

-

Toluene (2.0 mL)

Procedure:

-

In a reaction vessel, combine the substituted anthranilic acid, alcohol, NiBr₂, ligand, and t-BuOK.

-

Add toluene to the mixture.

-

Heat the reaction mixture at 130 °C for 48 hours under an inert atmosphere.

-

Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product using standard techniques such as column chromatography.

Logical Workflow for N-Alkylation:

Caption: Workflow for the N-alkylation of anthranilic acids.

Amide Bond Formation

The carboxylic acid moiety provides another handle for derivatization, most commonly through the formation of amides.

Experimental Protocol: General Amide Coupling of Anthranilic Acids

This protocol outlines a general procedure for forming an amide bond between a substituted anthranilic acid and an amine.

Materials:

-

Substituted Anthranilic Acid (1.0 equiv)

-

Amine (1.0-1.2 equiv)

-

Coupling agent (e.g., EDC, DCC) (1.2 equiv)

-

Base (e.g., DIPEA) (2.0 equiv)

-

Solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the substituted anthranilic acid in the chosen solvent.

-

Add the amine and the base to the solution.

-

Add the coupling agent portion-wise while stirring at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup to remove excess reagents.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Logical Workflow for Amide Coupling:

Caption: Workflow for amide coupling of anthranilic acids.

Biological Activity and Potential Applications

While specific biological data for derivatives of this compound are scarce, the broader class of substituted anthranilic acids has shown significant promise in various therapeutic areas. A key application is in the development of kinase inhibitors.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Anthranilic acid derivatives have been identified as privileged scaffolds for the design of kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

-

Sulfonamide Bridge: In some matrix metalloproteinase (MMP) inhibitors based on anthranilic acid, a sulfonamide group plays a crucial role in the inhibitory activity. The electronic character of this group, influenced by substituents on the aryl rings, is a key determinant of potency.[2]

-

Aniline Ring Substitution: For factor Xa inhibitors derived from benzothiophene-anthranilamide, substitution on the aniline ring with chlorine or bromine can lead to subnanomolar inhibitory potency.[4]

-

General Trends: The substitution pattern on the anthranilic acid ring itself can be explored to optimize interactions with the target kinase.

Potential Signaling Pathway Inhibition:

Given the activity of related compounds, derivatives of this compound could potentially inhibit various kinase-driven signaling pathways implicated in cancer, such as the MAPK/ERK pathway.

Hypothetical Kinase Inhibition Signaling Pathway:

Caption: Potential inhibition of the RAF/MEK/ERK pathway.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its derivatives and analogs, accessible through established synthetic methodologies, hold promise, particularly in the realm of kinase inhibition. Further exploration of the structure-activity relationships of compounds derived from this core structure is warranted to unlock their full therapeutic potential. The detailed experimental protocols and workflows provided in this guide offer a foundation for researchers to design and synthesize novel compounds for biological evaluation.

References

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axel.as-1.co.jp [axel.as-1.co.jp]

- 5. 126480-32-8 this compound AKSci X9672 [aksci.com]

- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Fluoro-7-methoxy-2-methyl-4H-benzo[d]oxazin-4-one from 2-Amino-3-methoxy-4-fluorobenzoic Acid

Application Notes and Protocols: Synthesis of 8-Fluoro-7-methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one from 2-Amino-3-methoxy-4-fluorobenzoic Acid

Introduction

These application notes provide a detailed protocol for the synthesis of quinazolinone precursors, a critical class of heterocyclic compounds with significant pharmacological interest. The protocol outlines the reaction of this compound with acetic anhydride to yield 8-Fluoro-7-methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one. This benzoxazinone is a key intermediate in the synthesis of various quinazolinone derivatives, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The general strategy of forming a benzoxazinone from an anthranilic acid derivative is a common and effective approach in medicinal chemistry.[1][3]

Reaction Mechanism

The reaction proceeds via a two-step mechanism. Initially, the amino group of this compound acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion to form an N-acylated intermediate. In the second step, the carboxylic acid group of the intermediate undergoes an intramolecular nucleophilic attack on the newly formed amide's carbonyl carbon, leading to cyclization and dehydration to afford the final benzoxazinone product.

Experimental Protocol

This protocol is based on established methods for the synthesis of benzoxazinones from anthranilic acid derivatives.[1][3]

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (optional, as catalyst)

-

Ethanol

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

-

Reagent Addition: Add an excess of acetic anhydride (typically 3-5 equivalents) to the flask. A small amount of pyridine can be added as a catalyst.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add the reaction mixture to ice-cold water to quench the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude 8-Fluoro-7-methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure product.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagent | Acetic Anhydride | [1] |

| Product | 8-Fluoro-7-methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one | N/A |

| Reaction Time | 2-4 hours | [1] |

| Reaction Temperature | Reflux (~140°C) | [1] |

| Solvent | Acetic Anhydride (reagent and solvent) | [1] |

| Purification Method | Recrystallization (Ethanol) | N/A |

| Typical Yield | High (Specific yield not reported in general procedures) | General observation for this reaction type |

Application Notes & Protocols for the Quantification of 2-Amino-3-methoxy-4-fluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-3-methoxy-4-fluorobenzoic acid is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. As a derivative of benzoic acid, the incorporation of fluorine and amino groups can significantly influence its physicochemical properties, metabolic stability, and biological activity.[1][2] Accurate and precise quantification of this compound in various matrices is crucial for research and development, including pharmacokinetic studies, metabolism profiling, and quality control.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

A summary of the recommended analytical methods for the quantification of this compound is presented below. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological matrices, while HPLC-UV provides a robust and more accessible alternative for simpler sample types.

| Method | Instrumentation | Sample Preparation | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Key Advantages |

| HPLC-UV | HPLC with UV Detector | Protein precipitation and direct injection | ~0.1 µg/mL | > 0.999 | 95 - 105 | Robust, cost-effective, widely available |

| LC-MS/MS | LC coupled to a Triple Quadrupole MS | Protein precipitation, optional solid-phase extraction (SPE) | ~1 ng/mL | > 0.999 | 98 - 102 | High sensitivity, high selectivity, suitable for complex matrices |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices such as pharmaceutical formulations or in-vitro samples.

1.1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation

1.2. Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

1.3. Sample Preparation (Plasma):

-

To 100 µL of plasma sample, add 200 µL of cold acetonitrile (or 10% TCA) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

1.4. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 10% B to 90% B over 10 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

1.5. Quantification:

-

A calibration curve should be prepared using the reference standard in a concentration range relevant to the expected sample concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates.[3][4][5]

2.1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

2.2. Instrumentation:

-

LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

2.3. Sample Preparation (Plasma):

-

To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

2.4. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

2.5. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the reference standard)

-

Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

-

Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.

Visualizations

Caption: General experimental workflow for the quantification of this compound.

Caption: A potential metabolic pathway for this compound.

References

Application Notes and Protocols: 2-Amino-3-methoxy-4-fluorobenzoic Acid as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Amino-3-methoxy-4-fluorobenzoic acid as a versatile precursor for the synthesis of valuable heterocyclic compounds, particularly quinazolinones and benzoxazinones. The strategic incorporation of fluorine and methoxy groups into the anthranilic acid backbone offers a gateway to novel chemical entities with potential applications in medicinal chemistry and drug discovery. The protocols provided are based on established synthetic methodologies for analogous compounds and are intended to serve as a detailed starting point for researchers.

Introduction: The Significance of Fluorinated Anthranilic Acid Derivatives

This compound is a key building block in the synthesis of complex organic molecules. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a molecule, making it a desirable feature in drug candidates. The methoxy group provides an additional point for functionalization or can influence the electronic properties of the resulting heterocyclic system. These attributes make this compound a precursor of high interest for generating diverse libraries of bioactive compounds.

Synthetic Pathways and Methodologies

The primary synthetic utility of this compound lies in its conversion to two major classes of heterocycles: quinazolinones and benzoxazinones. The general strategy involves an initial acylation of the amino group, followed by a cyclization step.

A common and effective approach for the synthesis of quinazolinones involves a two-step process. The first step is the conversion of the anthranilic acid derivative to a benzoxazinone intermediate through acylation. This intermediate is then reacted with a primary amine to yield the desired 2,3-disubstituted quinazolinone.[1] This method is highly versatile, allowing for the introduction of a wide array of substituents at the 2 and 3 positions of the quinazolinone core.[1]

References

Application Note & Protocol: Synthesis of 2-Amino-3-methoxy-4-fluorobenzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for a proposed synthetic route to 2-Amino-3-methoxy-4-fluorobenzoic acid, a valuable building block in medicinal chemistry and drug development. The protocol is based on established organic chemistry principles and adapted from procedures for structurally similar compounds. Additionally, a method for the synthesis of a methyl ester derivative is described.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed multi-step synthesis. The values are representative for a laboratory-scale synthesis.

| Step | Reaction | Starting Material | Moles (mmol) | Product | Yield (%) | Purity (%) |

| 1 | Nitration | 4-Fluoro-3-methoxybenzoic acid | 58.8 | 4-Fluoro-3-methoxy-2-nitrobenzoic acid | 85 | >95 |

| 2 | Reduction | 4-Fluoro-3-methoxy-2-nitrobenzoic acid | 49.9 | This compound | 92 | >98 |

| 3 | Esterification | This compound | 45.9 | Methyl 2-amino-3-methoxy-4-fluorobenzoate | 88 | >97 |

Experimental Protocols

Caution: These procedures involve the use of hazardous materials. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step 1: Synthesis of 4-Fluoro-3-methoxy-2-nitrobenzoic acid

This procedure describes the nitration of 4-fluoro-3-methoxybenzoic acid to introduce a nitro group at the C2 position. The reaction is performed using a mixture of nitric acid and sulfuric acid at low temperatures.

-

Materials:

-

4-Fluoro-3-methoxybenzoic acid (10.0 g, 58.8 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%, 40 mL)

-

Fuming Nitric Acid (HNO₃, >90%, 6 mL)

-

Ice

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 10.0 g (58.8 mmol) of 4-fluoro-3-methoxybenzoic acid to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding 6 mL of fuming nitric acid to 10 mL of cold concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Collect the solid precipitate by vacuum filtration and wash with cold deionized water until the washings are neutral to pH paper.

-

Dry the crude product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from an ethanol/water mixture.

-

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of 4-fluoro-3-methoxy-2-nitrobenzoic acid to an amino group using catalytic hydrogenation.

-

Materials:

-

4-Fluoro-3-methoxy-2-nitrobenzoic acid (10.8 g, 49.9 mmol)

-

Methanol (200 mL)

-

Palladium on Carbon (10% Pd/C, 1.0 g)

-

Hydrogen gas (H₂)

-

Celite

-

-

Procedure:

-

To a 500 mL hydrogenation flask, add 10.8 g (49.9 mmol) of 4-fluoro-3-methoxy-2-nitrobenzoic acid and 200 mL of methanol.

-

Carefully add 1.0 g of 10% Pd/C catalyst to the flask.

-

Seal the flask and connect it to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 6-8 hours, or until hydrogen uptake ceases.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Step 3: Synthesis of Methyl 2-amino-3-methoxy-4-fluorobenzoate (Derivative)

This procedure describes the Fischer esterification of the final product to yield its methyl ester derivative.

-

Materials:

-

This compound (8.5 g, 45.9 mmol)

-

Methanol (150 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%, 3 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 8.5 g (45.9 mmol) of this compound in 150 mL of methanol in a 250 mL round-bottom flask.

-

Cool the mixture in an ice bath and slowly add 3 mL of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for 12 hours.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude methyl ester. The product can be purified by column chromatography on silica gel if necessary.

-

Visualizations

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Scale-up Synthesis of 2-Amino-3-methoxy-4-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methoxy-4-fluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring an amino group, a methoxy group, and a fluorine atom on the benzoic acid core, makes it a valuable building block for accessing complex molecular architectures. This document provides a detailed, proposed protocol for the scale-up synthesis of this compound, based on established chemical principles and analogous reactions found in the literature for similar fluorinated anthranilic acids.[1][2][3][4]

Note: The following protocol is a proposed synthetic route and has not been experimentally validated for this specific molecule based on the available literature. Optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

Proposed Synthetic Pathway

The proposed multi-step synthesis starts from the commercially available 2-fluoro-6-methoxybenzonitrile and proceeds through nitration, followed by reduction of the nitro group to an amine, and finally hydrolysis of the nitrile to a carboxylic acid.

Experimental Protocols

Step 1: Nitration of 2-fluoro-6-methoxybenzonitrile

This step introduces a nitro group onto the aromatic ring, ortho and para to the activating methoxy group and meta to the deactivating fluorine and nitrile groups.

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

-

Slowly add 2-fluoro-6-methoxybenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

In a separate vessel, prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, 2-fluoro-6-methoxy-3-nitrobenzonitrile, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Reduction of 2-fluoro-6-methoxy-3-nitrobenzonitrile to 2-amino-6-fluoro-3-methoxybenzonitrile

This step reduces the nitro group to an amino group, a key transformation in the synthesis of anthranilic acid derivatives.

Procedure:

-

Charge a reaction vessel with 2-fluoro-6-methoxy-3-nitrobenzonitrile and a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, for example, iron powder and a small amount of ammonium chloride, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

-

If using iron, heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction by TLC or HPLC.

-

If using catalytic hydrogenation, pressurize the reactor with hydrogen gas and stir the mixture at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.[4]

-

Upon completion, filter the reaction mixture to remove the iron salts or the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-fluoro-3-methoxybenzonitrile. The product may be purified further by recrystallization or column chromatography if necessary.

Step 3: Hydrolysis of 2-amino-6-fluoro-3-methoxybenzonitrile to this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid.

Procedure:

-

In a round-bottom flask, suspend 2-amino-6-fluoro-3-methoxybenzonitrile in an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-